molecular formula C21H17BrN2O B2554183 2-(3-bromophenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole CAS No. 500149-06-4

2-(3-bromophenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole

Cat. No.: B2554183
CAS No.: 500149-06-4
M. Wt: 393.284
InChI Key: ZXVGJTDLXIBIAH-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole is a useful research compound. Its molecular formula is C21H17BrN2O and its molecular weight is 393.284. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Crystallography

Studies have explored the crystal structure of derivatives closely related to the queried compound, emphasizing the spatial arrangement, dihedral angles, and intermolecular interactions, such as hydrogen bonds and π–π stacking interactions. For instance, research has detailed the structural characteristics of various benzimidazole derivatives, revealing strong intramolecular and intermolecular hydrogen bonding that contributes to their stability and physical properties (K. Ha, 2012; K. Ha, 2012).

Luminescence and Photophysical Properties

The luminescence properties of benzimidazole derivatives, including their ability to exhibit fluorescent and phosphorescent emissions, have been investigated. This research has implications for the development of materials with potential applications in lighting, display technologies, and as sensors. A study highlighted the synthesis of benzimidazole ligands and their platinum(II) complexes, demonstrating orange/red emissions attributed to metal-to-ligand charge transfers, which could be utilized in designing new luminescent materials (Qinde Liu, Wen-Li Jia, Suning Wang, 2005).

Biological Activities

Benzimidazole derivatives have been shown to possess a range of biological activities, including anion transport capabilities and potential antibacterial properties. Modifications to benzimidazole structures, such as the addition of electron-withdrawing groups, can significantly enhance their activity, which is pivotal for developing new pharmaceuticals and therapeutic agents (Chen-Chen Peng et al., 2016). Moreover, the synthesis of compounds related to the queried chemical has led to the identification of PTP1B inhibitors, demonstrating the relevance of such molecules in addressing conditions like type 2 diabetes and obesity (Shuju Guo et al., 2011).

Mechanism of Action

Benzimidazole and its derivatives can act as potential anticancer therapeutics, either through targeting specific molecules or non-gene-specific strategies . For example, Selumetinib, a benzimidazole derivative, is a non-ATP-competitive, mitogen-activated protein kinase (MEK) inhibitor targeting MEK1 and MEK2 .

Safety and Hazards

While benzimidazole and its derivatives have shown promising therapeutic potential, it’s important to note that safety and hazards associated with their use must be thoroughly evaluated. The development of tumor resistance, drug toxicities, cancer recurrence, and the low success rate of drug development reaching clinical trials are limiting factors that aggravate the challenges in cancer treatment .

Future Directions

The future of benzimidazole and its derivatives in medicinal chemistry looks promising. As cancer is a significant focus of the precision medicine initiative, personalized therapeutic approaches aimed to maximize outcomes based on individual variability in genetic profile, lifestyle, and environmental factors are widely gaining acceptance . The search for new classes of anticancer drugs is one of the focuses on improving treatment efficacy and survival rate of cancer patients .

Properties

IUPAC Name

2-(3-bromophenyl)-1-(2-phenoxyethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O/c22-17-8-6-7-16(15-17)21-23-19-11-4-5-12-20(19)24(21)13-14-25-18-9-2-1-3-10-18/h1-12,15H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVGJTDLXIBIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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